molecular formula C14H13N5O B2724459 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 1235625-73-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Cat. No. B2724459
CAS RN: 1235625-73-6
M. Wt: 267.292
InChI Key: QVEZMYNWMHKCMY-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Synthesis and Structural Characterization

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide and related compounds have been synthesized through various routes to explore their potential biological activities. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated significant anti-influenza A virus activity, highlighting the potential of these compounds in antiviral research (Hebishy et al., 2020). The structural characterization of these compounds includes mass spectroscopy, 1H NMR spectroscopy, infrared spectroscopy (IR), and X-ray analysis, ensuring the precise identification of the synthesized molecules.

Antiviral Activity

The antiviral activity of benzamide derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide, has been a focal point of research. Specifically, compounds synthesized from benzamide-based structures have shown remarkable activity against influenza A virus (subtype H5N1), with several compounds achieving viral reduction rates of 85–65% (Hebishy et al., 2020). This highlights the compounds' potential as therapeutic agents against viral infections.

Kinase Inhibition and Anti-inflammatory Activities

Some benzimidazole derivatives have been evaluated for their kinase inhibition and anti-inflammatory activities. While not directly linked to N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide, related compounds have shown promising results in inhibiting CDK-1, CDK-5, and GSK-3 kinases, alongside displaying anti-inflammatory and analgesic activities (Sondhi et al., 2006). These findings suggest a broad spectrum of potential pharmacological applications for benzimidazole derivatives.

Corrosion Inhibition

In addition to biological activities, benzimidazole compounds have been studied for their applications in corrosion inhibition. Amino acid compounds derived from benzimidazole have been investigated as eco-friendly corrosion inhibitors for steel in acidic solutions, demonstrating their effectiveness in protecting metal surfaces from corrosion (Yadav et al., 2015). This highlights the potential of benzimidazole derivatives in industrial applications, particularly in materials science and engineering.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-9-6-16-12(7-15-9)14(20)17-8-13-18-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEZMYNWMHKCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide

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